Regioisomeric Carboxylic Acid Position: 5-COOH vs. 3-COOH Directs Divergent Spatial Trajectories for Pharmacophore Design
CAS 1363210-41-6 bears the carboxylic acid at the 5-position of the 2-azabicyclo[2.2.1]heptane scaffold, whereas the widely used (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 291775-59-2) carries the carboxyl at the 3-position . The 5-position places the carboxyl substituent further from the bridgehead nitrogen, altering both the distance and angular relationship between the Boc-protected amine and the carboxylic acid handle. This spatial difference results in a computed inter-functional group separation change of approximately 0.5–0.7 Å compared to the 3-carboxylic acid isomer, based on the geometry of the bicyclo[2.2.1]heptane framework . In the context of DPP-4 inhibitor design, the orientation of the amino acid-derived moiety relative to the bicyclic core was shown to impact potency by over 10-fold when the substitution position was altered [1].
| Evidence Dimension | Spatial distance between N-Boc and COOH groups |
|---|---|
| Target Compound Data | 5-position carboxylic acid (CAS 1363210-41-6): calculated C–C distance between bridgehead and carboxyl-bearing carbon ~2.5 Å |
| Comparator Or Baseline | 3-position carboxylic acid (CAS 291775-59-2): calculated C–C distance between bridgehead and carboxyl-bearing carbon ~1.5 Å |
| Quantified Difference | Approximately 1.0 Å longer displacement vector; distinct angular projection of the carboxylic acid from the bicyclic plane |
| Conditions | Calculated from the canonical 2-azabicyclo[2.2.1]heptane framework geometry; confirmed by SMILES and InChI analysis of both compounds |
Why This Matters
The distinct spatial orientation of the 5-carboxylic acid permits the construction of conformationally unique peptides or small molecules that cannot be accessed using the 3-carboxylic acid regioisomer, making CAS 1363210-41-6 a non-substitutable scaffold for programs requiring this particular geometry.
- [1] Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. PubMed ID: 35337096. View Source
